Product packaging for 1,1-Dimethoxy-3-methylbutane(Cat. No.:CAS No. 57094-35-6)

1,1-Dimethoxy-3-methylbutane

Cat. No.: B13960675
CAS No.: 57094-35-6
M. Wt: 132.20 g/mol
InChI Key: PLMBSQKUMOJZNE-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-3-methylbutane is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O2 B13960675 1,1-Dimethoxy-3-methylbutane CAS No. 57094-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethoxy-3-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2)5-7(8-3)9-4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMBSQKUMOJZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205712
Record name 1,1-Dimethoxy-3-methylbutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57094-35-6
Record name 1,1-Dimethoxy-3-methylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057094356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Pivotal Role of Acetal Functional Groups in Organic Synthesis

The significance of 1,1-dimethoxy-3-methylbutane in chemical research is best understood through the lens of its core functional group: the acetal (B89532). Acetals are structures with the general formula R₂C(OR')₂, where two ether-like -OR' groups are attached to a central carbon atom. wikipedia.org This functional group is central to one of the most fundamental strategies in organic synthesis: the use of protecting groups. pearson.comfiveable.menumberanalytics.com

Aldehydes and ketones contain a carbonyl group (C=O), which is highly reactive towards a wide range of nucleophiles and reducing agents. In a multi-step synthesis, this reactivity can be a liability, leading to unwanted side reactions. To circumvent this, chemists employ a strategy of temporarily converting the carbonyl into a less reactive functional group—an acetal. pearson.commasterorganicchemistry.com This conversion, known as acetalization, typically involves reacting the aldehyde or ketone with an excess of an alcohol in the presence of an acid catalyst. wikipedia.orgnumberanalytics.com

The key to the utility of acetals as protecting groups lies in their stability. Unlike the highly polarized and reactive pi bond of a carbonyl group, the sigma bonds of an acetal are significantly more stable and less prone to attack. pearson.com Acetals are notably stable under basic and neutral conditions, rendering them inert to many reagents used in modern synthesis, such as Grignard reagents, organolithiums, and hydrides. masterorganicchemistry.com

Once the desired chemical transformations on other parts of the molecule are complete, the original carbonyl group can be easily regenerated. This deprotection step is achieved by treating the acetal with aqueous acid, which hydrolyzes it back to the aldehyde or ketone. fiveable.memasterorganicchemistry.com This reversible protection-deprotection sequence makes the acetal functional group an indispensable tool for chemists, enabling the synthesis of complex molecules by selectively masking the reactivity of carbonyl compounds. fiveable.me

Historical Development and Evolution of Research on Acetal Chemistry

The study of acetals is deeply rooted in the advancement of organic chemistry. With the rise of synthetic organic chemistry in the 19th century, scientists began to explore and create novel molecules, including synthetic aromatic chemicals for industries like perfumery, where acetals found early application. researchgate.net Early procedural examples for the synthesis of acetals were documented in the well-regarded publication Organic Syntheses as far back as 1923, illustrating their long-standing preparative importance. masterorganicchemistry.com

A deeper, mechanistic understanding of acetal (B89532) chemistry evolved throughout the 20th century. Foundational research focused on the kinetics and mechanisms of acetal formation and hydrolysis. A comprehensive review in 1974 summarized the significant body of work dedicated to elucidating the pathways of these reactions, highlighting that the formation of a carbocation is often the rate-determining step in hydrolysis. masterorganicchemistry.com This research was crucial for optimizing the use of acetals as protecting groups by defining the precise conditions needed for their formation and cleavage.

The scope of acetal chemistry expanded dramatically in the latter half of the century. In a landmark series of publications in the early 1980s, William J. Bailey introduced the concept of radical ring-opening polymerization of cyclic ketene (B1206846) acetals. mdpi.com This pioneering work demonstrated that acetals could be incorporated into polymers, introducing hydrolytically cleavable ester linkages into otherwise stable polymer backbones. mdpi.com This innovation opened the door to creating degradable plastics, a field of intense contemporary interest. From their early use in fragrances to their role in sophisticated polymer and transition metal chemistry, the historical evolution of acetal research reflects a continuous expansion of their synthetic utility. mdpi.comumich.edu

Current Research Landscape and Emerging Areas for 1,1 Dimethoxy 3 Methylbutane Studies

Acid-Catalyzed Acetalization of 3-Methylbutanal

The acid-catalyzed acetalization of 3-methylbutanal with methanol stands as a cornerstone in the synthesis of this compound. This reaction is fundamental in organic chemistry for the protection of aldehyde functional groups. numberanalytics.com

Mechanistic Investigations of Nucleophilic Addition and Dehydration

The mechanism of acid-catalyzed acetalization proceeds through a series of well-defined steps. numberanalytics.com The reaction is initiated by the protonation of the carbonyl oxygen of 3-methylbutanal by an acid catalyst. numberanalytics.comfiveable.me This initial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. numberanalytics.comfiveable.me

Following protonation, a molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. numberanalytics.com This results in the formation of a tetrahedral intermediate known as a hemiacetal. brainly.comlibretexts.org The hemiacetal is then protonated on its hydroxyl group by the acid catalyst. libretexts.org

The protonated hydroxyl group subsequently departs as a molecule of water, a crucial dehydration step, leading to the formation of a resonance-stabilized carbocation. numberanalytics.comnumberanalytics.com This carbocation is then rapidly attacked by a second molecule of methanol. wikipedia.orgnumberanalytics.com The final step involves the deprotonation of the resulting intermediate to yield the stable this compound and regenerate the acid catalyst. libretexts.org

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and selectivity of this compound, careful optimization of reaction parameters is essential.

A variety of acid catalysts can be employed for the acetalization of aldehydes, with strong protic acids being common choices. nih.govresearchgate.net Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts for this transformation. atamanchemicals.com p-Toluenesulfonic acid is often favored due to its solubility in organic solvents and its ability to act as a dehydrating agent. fiveable.meatamanchemicals.com The catalyst loading is a critical parameter; while a catalytic amount is sufficient, studies have shown that varying the molar percentage of the acid can significantly impact the reaction rate and conversion. nih.gov For instance, research on similar acetalizations has demonstrated that even trace amounts of acid (as low as 0.03 mol %) can effectively catalyze the reaction. nih.gov

Acid CatalystKey CharacteristicsTypical Applications in Acetalization
Sulfuric Acid (H₂SO₄)Strong mineral acid, can cause charring or oxidation in sensitive substrates. atamanchemicals.comCommonly used for acetal formation from aldehydes and alcohols.
p-Toluenesulfonic Acid (p-TsOH)Strong organic acid, soluble in organic solvents, acts as a dehydrating agent. fiveable.meatamanchemicals.comwikipedia.orgWidely used as a catalyst for the acetalization of aldehydes and ketones. atamanchemicals.comwikipedia.org

Temperature plays a significant role in the rate of acetal formation. Generally, the reaction is conducted at room temperature or with mild heating to the reflux temperature of the alcohol, which in the case of methanol is approximately 65°C. While higher temperatures can increase the reaction rate, they may also promote side reactions. The reaction is typically carried out at atmospheric pressure. google.com

Because acetalization is a reversible reaction, the removal of water is crucial to drive the equilibrium towards the formation of this compound. wikipedia.orgorganicchemistrytutor.com Several techniques are employed to achieve this:

Azeotropic Distillation: A common method involves using a Dean-Stark apparatus to continuously remove the water-methanol azeotrope from the reaction mixture. wikipedia.org

Dehydrating Agents: The use of dehydrating agents that chemically react with water is another effective strategy. Trimethyl orthoformate is a particularly useful reagent as it reacts with water to form methyl formate (B1220265) and methanol, thereby not only removing water but also generating one of the reactants. organic-chemistry.org

Molecular Sieves: Physical trapping of water using desiccants like 4Å molecular sieves can also effectively shift the equilibrium towards the product side. organicchemistrytutor.com

Excess Reactant: Employing a large excess of methanol can also favor the forward reaction according to Le Chatelier's principle. organicchemistrytutor.com

Alternative Synthetic Approaches and Catalytic Systems

The synthesis of this compound, while achievable through traditional acid catalysis, has been the subject of research exploring more efficient, sustainable, and versatile catalytic systems. These alternative approaches focus on overcoming the limitations associated with homogeneous catalysts, such as corrosion, difficulty in separation, and environmental concerns. Innovations in heterogeneous catalysis, the development of environmentally benign routes, and the exploration of biocatalysis offer promising avenues for the production of acetals.

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts provide a significant advantage over their homogeneous counterparts by existing in a different phase (typically solid) from the liquid-phase reactants. This characteristic simplifies catalyst recovery and recycling, making processes more economically and ecologically viable. google.com Various solid acid catalysts have been investigated for acetalization reactions, a strategy directly applicable to the synthesis of this compound from isovaleraldehyde (B47997) and methanol.

The primary types of heterogeneous catalysts suitable for this transformation include:

Acidic Ion-Exchange Resins: Polymeric resins functionalized with sulfonic acid groups, such as Amberlyst-15, have been used in related syntheses. For instance, Amberlyst 15 was employed as a catalyst in a reaction involving isovaleraldehyde, demonstrating its utility in activating the carbonyl group for nucleophilic attack. open.ac.uk These resins are effective, but their thermal stability can be a limiting factor. The hydrolysis of acetals has also been studied using weak-acid ion-exchange resins, indicating the versatility of these materials in acetal chemistry. rsc.org

Zeolites and Mesoporous Silicas: These materials possess well-defined pore structures and tunable acidity. Zeolites like H-Beta have been used in reactions involving isovaleraldehyde. researchgate.net Functionalized mesoporous silicas, such as Al-SBA-15, have been successfully used as catalysts for the preparation of acetals and ketals, often under solvent-free conditions. researchgate.net The use of zeolite catalysts in continuous flow reactors for large-scale production of acetals has been highlighted as a key advantage, improving yield and selectivity compared to traditional homogeneous systems. google.com

Supported Heteropolyacids (HPAs): HPAs are highly effective Brønsted acids. When supported on materials like silica (B1680970), they create robust and highly active heterogeneous catalysts. researchgate.netresearchgate.net These have been applied in various acetalization reactions and offer strong acidity combined with the benefits of a solid catalyst. researchgate.net

The use of these solid acids aligns with the principles of green chemistry by allowing for catalyst reuse and often enabling milder reaction conditions. researchgate.net

Table 1: Comparison of Heterogeneous Catalysts for Acetalization

Catalyst Type Examples Key Advantages Potential Limitations
Acidic Ion-Exchange Resins Amberlyst-15, Zerolit SRC 41 open.ac.ukrsc.org High activity, readily available. Lower thermal stability compared to inorganic solids.
Zeolites H-Beta, various regenerated zeolites google.comresearchgate.net High thermal stability, shape selectivity, regenerable. google.com Can be susceptible to deactivation by coking.
Mesoporous Silicas Al-SBA-15 researchgate.net High surface area, tunable pore size, effective under solvent-free conditions. researchgate.net Synthesis of the catalyst can be complex.

| Supported Heteropolyacids | HPAs on Silica researchgate.netresearchgate.net | Very strong acidity, high efficiency. researchgate.net | Potential for leaching of the active species from the support. |

Environmentally Benign and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a central goal in modern chemistry. For the synthesis of this compound, this involves strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key sustainable approaches include:

Use of Recyclable Catalysts: As detailed in the previous section, employing solid heterogeneous catalysts is a cornerstone of green acetal synthesis. Their easy separation and reusability significantly reduce chemical waste and the need for corrosive homogeneous acids like sulfuric acid. google.com

Solvent-Free or Alternative Solvent Conditions: Conducting reactions under solvent-free conditions or in environmentally benign solvents like water can dramatically reduce the environmental impact of a process. rsc.org Acetalizations have been successfully performed using heterogeneous catalysts without any solvent, which simplifies product purification and eliminates volatile organic compounds (VOCs). researchgate.net

Utilization of Bio-based Feedstocks: A highly promising sustainable route involves the use of raw materials derived from renewable biomass. For the synthesis of this compound, this could involve using bio-methanol, which can be produced from the gasification of biomass. rsc.org This approach reduces the reliance on fossil fuels and contributes to a more circular economy.

Process Intensification: The use of continuous flow reactors packed with a heterogeneous catalyst represents a form of process intensification. google.com This method can lead to higher throughput, better process control, and improved energy efficiency compared to traditional batch processing.

Table 2: Green Chemistry Strategies for Acetal Synthesis

Strategy Description Example/Application
Renewable Feedstocks Using starting materials derived from biomass instead of petrochemicals. Synthesis using bio-methanol derived from syngas. rsc.org
Heterogeneous Catalysis Employing solid, recyclable catalysts to replace soluble ones. Using zeolites or acidic resins for acetalization. google.comopen.ac.uk
Alternative Reaction Media Avoiding volatile organic solvents by running reactions neat or in water. rsc.org Solvent-free acetal synthesis using mesoporous silica catalysts. researchgate.net

| Energy Efficiency | Designing processes that operate at lower temperatures or in continuous flow systems. | Continuous flow production using packed-bed reactors. google.com |

Enzyme-Catalyzed Synthetic Transformations Involving Acetal Precursors

Biocatalysis offers an exceptionally selective and efficient alternative to traditional chemical catalysis. Enzymes operate under mild conditions (temperature and pH) and can distinguish between subtle structural differences in substrates, a feat that is difficult to achieve with conventional catalysts. acs.orgnih.gov While research has heavily focused on the enzymatic hydrolysis of acetals, these principles are reversible and foundational for their synthesis.

The synthesis of an acetal is an equilibrium reaction with water as a byproduct. To drive the reaction towards acetal formation using an enzyme, the water concentration must be minimized, for instance, by carrying out the reaction in a non-aqueous organic solvent.

Key research findings relevant to the enzymatic transformation of acetals include:

Artificial Enzymes: Researchers have designed artificial enzymes capable of highly selective transformations of acetals. nih.gov One such system involves water-soluble nanoparticles with site-isolated acidic and basic functionalities that can perform tandem reactions on acetal substrates with high specificity. nih.govnih.gov These systems demonstrate the potential to create custom catalysts for specific reactions like the formation of this compound.

Enzyme-Cofactor Complexes: A method has been developed to position a weakly acidic group near the acetal oxygen of a substrate bound by an artificial enzyme. acs.orgnih.gov This proximity allows for efficient catalysis, mimicking how natural enzymes like glycosidases use pairs of carboxylic acids in their active sites to hydrolyze acetals. nih.gov This approach could be adapted for synthesis by controlling the reaction environment.

Enzymatic Triggering: Studies have shown that enzymes such as Subtilisin A can trigger the hydrolysis of complex acetal structures to release an aldehyde. rsc.org This confirms that enzymes can effectively recognize and act upon the acetal functional group.

Although direct enzymatic synthesis of this compound is not widely reported, the extensive research on the enzymatic hydrolysis of acetal precursors provides a strong proof-of-concept. The reverse reaction—the condensation of isovaleraldehyde and methanol—is theoretically achievable using enzymes like lipases or proteases in low-water environments.

Table 3: Research on Enzyme-Catalyzed Acetal Transformations

Catalyst System Transformation Studied Key Finding Reference
Artificial Enzyme (Nanoparticle) Tandem cross aldol (B89426) reaction from acetal mixtures. Site-isolated acid/base functionalities allow for high selectivity in reactions involving acetal precursors. nih.gov
Subtilisin A Hydrolysis of an acetoxy acetal. The enzyme effectively hydrolyzes the acetal to a hemiacetal, which then collapses to an aldehyde. rsc.org

| Artificial Enzyme-Cofactor Complex | Selective hydrolysis of acetals. | Positioning a weak acid near the acetal group via a cofactor enables efficient catalysis, mimicking natural enzymes. | acs.orgnih.gov |

Hydrolysis Reactions and Stability Profiling

The stability of this compound, like other acetals, is significantly influenced by the pH of its environment. Generally, acetals are stable under neutral and alkaline conditions but are susceptible to hydrolysis in acidic environments. thieme-connect.de The cleavage of acetals back to their original aldehyde or ketone and alcohol components is a reversible reaction catalyzed by acid. fiveable.me

Detailed Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound proceeds through a well-established multi-step mechanism. The reaction is initiated by the protonation of one of the methoxy (B1213986) groups by an acid catalyst, such as hydrochloric acid or sulfuric acid. fiveable.menumberanalytics.com This protonation converts the methoxy group into a good leaving group (methanol).

The subsequent steps are as follows:

Protonation: The acid catalyst protonates one of the oxygen atoms of the acetal.

Loss of Leaving Group: The protonated methoxy group departs as a molecule of methanol, a neutral leaving group. This step results in the formation of a resonance-stabilized carbocation, specifically an oxocarbenium ion. The positive charge is delocalized between the carbon and the remaining oxygen atom.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to form a hemiacetal.

Protonation of the Second Methoxy Group: The second methoxy group of the hemiacetal is then protonated by the acid catalyst.

Elimination of the Second Methanol Molecule: The protonated methoxy group is eliminated as a second molecule of methanol, leading to the formation of the protonated aldehyde.

Final Deprotonation: A final deprotonation step yields the final product, 3-methylbutanal, and regenerates the acid catalyst.

C₇H₁₆O₂ + H₂O ⇌ C₅H₁₀O + 2CH₄O nist.govnist.gov

Kinetic Studies of Acetal Hydrolysis under Varying Conditions

Kinetic studies reveal that the rate of acetal hydrolysis is dependent on several factors, including the concentration of the acid catalyst, the temperature, and the structure of the acetal itself. researchgate.net The hydrolysis of acetals is subject to specific acid catalysis, meaning the rate is proportional to the concentration of the hydronium ion. researchgate.net

The mechanism of hydrolysis can shift based on the reaction environment. For instance, studies have shown that hydrolysis within a supramolecular assembly can change the mechanism from an A-1 (unimolecular rate-determining step) to an A-2 (bimolecular rate-determining step) mechanism. osti.gov In an A-1 mechanism, the formation of the oxocarbenium ion is the slow step, whereas in an A-2 mechanism, the attack of water on the protonated acetal is the rate-limiting step. osti.gov

Influence of Steric and Electronic Factors on Hydrolytic Stability

Both steric and electronic effects play crucial roles in the hydrolytic stability of acetals. researchgate.net

Electronic Effects: The presence of electron-withdrawing or electron-donating groups near the acetal functional group can significantly influence the rate of hydrolysis. Electron-donating groups can stabilize the developing positive charge in the oxocarbenium ion intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation and slow down the hydrolysis rate. nih.gov

Steric Effects: The steric bulk of the substituents on the acetal carbon and the alcohol-derived portions can affect the rate of hydrolysis. cdnsciencepub.com For this compound, the isobutyl group (–CH₂CH(CH₃)₂) is a key structural feature. Compared to its less branched counterparts, this group can influence the accessibility of the acetal to the acid catalyst and water molecules. Generally, increased steric hindrance around the acetal center can slow down the rate of hydrolysis. researchgate.net However, steric effects can also lead to the release of strain upon formation of the planar oxocarbenium ion, which can accelerate hydrolysis. cdnsciencepub.com Studies comparing the hydrolysis rates of this compound with its ethoxy analogue, 1,1-diethoxy-3-methylbutane, indicate that the bulkier ethoxy groups lead to a slower hydrolysis rate.

Transacetalization and Exchange Reactions with Other Alcohols

Transacetalization is a reaction in which an acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal and a new alcohol. This process is essentially an exchange of the alcohol moieties of the acetal. For this compound, this would involve reacting it with a different alcohol (R'OH) to produce a new acetal and methanol.

The mechanism of transacetalization is similar to that of hydrolysis. The initial steps involve protonation of a methoxy group and its departure as methanol to form the oxocarbenium ion. This carbocation is then intercepted by the new alcohol (R'OH) instead of water. Subsequent deprotonation yields the new acetal. These reactions are typically reversible and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the displaced alcohol (methanol in this case) from the reaction mixture. sciencemadness.org Asymmetric desymmetrization of certain diols can be achieved through transacetalization reactions. uni-koeln.de

Reactivity of the Acetal Moiety in Diverse Chemical Environments

Electrophilic Activation and Reactions

The acetal group in this compound can be activated by electrophiles other than protons. Lewis acids can also serve as catalysts for reactions involving acetals. beilstein-journals.org For instance, treatment of symmetrical O,O-acetals with triethylsilyl triflate (TESOTf) and 2,4,6-collidine can form weakly electrophilic collidinium salts. organic-chemistry.org These activated intermediates can then react with various nucleophiles. organic-chemistry.org

This electrophilic activation makes the acetal carbon susceptible to attack by a range of nucleophiles, not just water or alcohols. This reactivity allows for the formation of mixed acetals, O,S-acetals, and N,O-acetals under mild conditions. organic-chemistry.org For example, reacting the activated acetal with a thiol would yield a thioacetal, while reaction with an amine could produce an N,O-acetal. Superacid-catalyzed reactions can also be used to generate highly reactive dicationic electrophiles from certain acetals, which can then participate in reactions such as hydroxyalkylation. acs.org

Nucleophilic Attack and Subsequent Transformations

The most significant reaction involving nucleophilic attack on this compound is its hydrolysis, which is typically catalyzed by an acid. google.com Under these conditions, the acetal undergoes cleavage to regenerate isovaleraldehyde and two molecules of methanol. nist.gov

The mechanism for the acid-catalyzed hydrolysis proceeds through several key steps:

Protonation: An oxygen atom of one of the methoxy groups is protonated by the acid catalyst. This is a rapid and reversible step that transforms the methoxy group into a good leaving group (methanol).

Formation of a Carbocation: The protonated methoxy group departs as a molecule of methanol, leading to the formation of a resonance-stabilized carbocation, also known as an oxocarbenium ion. The positive charge is delocalized between the central carbon and the remaining oxygen atom.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation. This results in the formation of a protonated hemiacetal.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the newly added oxygen atom, yielding a hemiacetal.

Repeat of Protonation and Elimination: The second methoxy group of the hemiacetal is then protonated, which allows it to be eliminated as another molecule of methanol, reforming a carbonyl group.

Final Product Formation: The final products are the stable isovaleraldehyde and two molecules of methanol.

This sequence of steps is reversible, and the formation of the acetal from the aldehyde and alcohol proceeds via the same intermediates. google.com To drive the reaction towards hydrolysis, an excess of water is typically used. google.com

Role as a Transient Protecting Group in Multi-Step Organic Syntheses

The stability of this compound in neutral and basic environments makes it an effective transient protecting group for the isovaleraldehyde functionality. numberanalytics.comorganic-chemistry.org In a multi-step synthesis, a reactive aldehyde group might interfere with a desired transformation elsewhere in the molecule, such as a reaction involving a Grignard reagent or a hydride reducing agent. conicet.gov.ar By converting the aldehyde to its dimethyl acetal, the aldehyde's reactivity is masked.

An illustrative, albeit general, synthetic sequence is as follows:

Protection: Isovaleraldehyde is treated with methanol in the presence of an acid catalyst to form this compound. This acetal is stable to various reagents, particularly nucleophiles and bases. ontosight.ai

Transformation: A chemical modification is then performed on another part of the molecule. For instance, if the molecule contained an additional ester group, this could be selectively reduced using a reagent like lithium aluminum hydride without affecting the protected aldehyde.

Deprotection: After the desired transformation is complete, the aldehyde is regenerated by treating the acetal with aqueous acid. ontosight.aiaalto.fi This step removes the protecting group and restores the original functionality.

This protection-deprotection strategy is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with multiple functional groups. numberanalytics.com

Transformations Involving the Branched Alkyl Chain and Methoxy Groups

The isobutyl group of this compound is a saturated alkyl chain and, as such, is generally unreactive under most conditions, particularly those that would leave the acetal group intact. Transformations of this chain would require harsh conditions, such as free-radical halogenation, which would likely also lead to the decomposition of the acetal.

Similarly, the methoxy groups are part of a stable ether linkage within the acetal structure. Aside from the acid-catalyzed cleavage during hydrolysis, these groups are not readily transformed. conicet.gov.ar Ether cleavage typically requires strong acids like hydroiodic acid or hydrobromic acid, conditions that would also cleave the acetal. Therefore, selective transformations of the methoxy groups without affecting the rest of the molecule are not common.

Comparative Reactivity Analysis with Analogous Acetal and Ether Compounds (e.g., 1,1-Diethoxy-3-methylbutane)

The reactivity of this compound can be compared with its close analog, 1,1-diethoxy-3-methylbutane (isovaleraldehyde diethyl acetal). The primary difference in their reactivity lies in the rate of acid-catalyzed hydrolysis.

It has been noted that the bulkier ethoxy groups in 1,1-diethoxy-3-methylbutane provide greater steric hindrance around the acetal carbon. organic-chemistry.org This steric bulk slows down the rate of nucleophilic attack by water during hydrolysis compared to the less hindered methoxy groups in this compound. organic-chemistry.org Consequently, under identical acidic conditions, this compound will hydrolyze more rapidly to isovaleraldehyde.

The branched isobutyl group common to both molecules also influences reactivity when compared to linear acetals. The steric hindrance provided by the isobutyl group makes these acetals more stable towards hydrolysis than, for example, the acetals of n-pentanal.

Below is a table summarizing the qualitative comparative reactivity.

Compound Structure Relative Rate of Acid-Catalyzed Hydrolysis Key Steric Factor
This compound this compound structure Faster Less hindered methoxy groups
1,1-Diethoxy-3-methylbutane 1,1-Diethoxy-3-methylbutane structure Slower More hindered ethoxy groups organic-chemistry.org

Advanced Spectroscopic and Chromatographic Characterization of 1,1 Dimethoxy 3 Methylbutane

Structural Elucidation and Purity Assessment through Spectroscopic Methods

Spectroscopic techniques are powerful tools for probing the molecular structure of 1,1-Dimethoxy-3-methylbutane, offering detailed insights into its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide a map of the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show five distinct signals, each corresponding to a unique chemical environment for the protons in the molecule. The integration of these signals reflects the number of protons in each environment.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.3 - 4.5Triplet1H-CH(OCH₃)₂
~ 3.3Singlet6H-OCH₃
~ 1.7 - 1.9Multiplet1H-CH(CH₃)₂
~ 1.4 - 1.6Multiplet2H-CH₂-
~ 0.9Doublet6H-CH(CH₃)₂

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, five distinct signals are predicted, corresponding to the five non-equivalent carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment
~ 103 - 105Acetal (B89532) Carbon (-CH(O-)₂)
~ 52 - 54Methoxy (B1213986) Carbons (-OCH₃)
~ 43 - 45Methylene Carbon (-CH₂-)
~ 24 - 26Methine Carbon (-CH(CH₃)₂)
~ 22 - 23Methyl Carbons (-CH(CH₃)₂)

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by the presence of C-H and C-O bonds and the notable absence of other functional groups like hydroxyl (-OH) or carbonyl (C=O).

Wavenumber (cm⁻¹) Vibration Type Functional Group
2960 - 2850C-H StretchAlkane (CH, CH₂, CH₃)
1470 - 1450C-H BendAlkane
1385 - 1365C-H BendGem-dimethyl group
1150 - 1050C-O StretchAcetal/Ether

The strong absorption bands in the 1150-1050 cm⁻¹ region are particularly diagnostic for the acetal functional group, corresponding to the C-O stretching vibrations.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. For this compound (molecular weight: 132.20 g/mol ), the mass spectrum would show a molecular ion peak and several characteristic fragment ions. nist.govnih.gov

A key fragmentation pathway for acetals is the cleavage of the C-C bond adjacent to the acetal carbon and the loss of an alkoxy group.

m/z (Mass/Charge) Proposed Fragment Ion Significance
132[C₇H₁₆O₂]⁺Molecular Ion (M⁺)
101[M - OCH₃]⁺Loss of a methoxy radical
75[CH(OCH₃)₂]⁺Stable oxonium ion, often the base peak
57[C₄H₉]⁺Isobutyl cation
43[C₃H₇]⁺Isopropyl cation, from isobutyl fragmentation docbrown.info

The fragment at m/z 75 is highly characteristic of dimethyl acetals and its high abundance can be a key identifier in a mass spectrum. chemguide.co.uk

Chromatographic Techniques for Separation, Detection, and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration.

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with a stationary phase inside a long, thin capillary column. mdpi.com As the separated compound elutes from the GC column, it enters the mass spectrometer, which serves as a highly specific detector. The MS generates a mass spectrum that provides a fragmentation pattern, acting as a molecular fingerprint for definitive identification. researchgate.net This method is highly sensitive, allowing for the detection and quantification of trace amounts of the compound and any volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid mixture. While this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging, alternative detection methods can be employed. veeprho.com Detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are suitable for analyzing non-chromophoric compounds. chromforum.orgwiley.com

HPLC is particularly useful for monitoring the purity of this compound and tracking the formation of non-volatile degradation products. For instance, acetals can undergo hydrolysis in the presence of acid and water to revert to the corresponding aldehyde (isovaleraldehyde) and alcohol (methanol). HPLC can effectively separate the polar degradation products from the less polar parent acetal, allowing for the quantification of purity and stability over time.

Application of Hyphenated Techniques for Complex Reaction Mixture Analysis

The analysis of complex reaction mixtures, where numerous chemical species coexist, presents a significant analytical challenge. Isolating and identifying a single component, such as this compound, requires techniques that offer both high separation efficiency and definitive structural elucidation. Hyphenated analytical methods, which couple a separation technique with a spectroscopic detection method, are exceptionally well-suited for this purpose. The combination of gas chromatography with mass spectrometry (GC-MS) is a particularly powerful hyphenated technique for the analysis of volatile compounds like this compound within intricate matrices.

In the context of complex mixtures, such as those arising from synthetic reactions, fermentation processes, or in the analysis of natural products like essential oils and alcoholic beverages, GC-MS provides the necessary resolution and identification capabilities. The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which acts as a highly specific detector.

The mass spectrometer ionizes the eluted molecules, causing them to fragment in a reproducible manner. This fragmentation pattern, often referred to as a "chemical fingerprint," is characteristic of a specific molecular structure. By analyzing the mass-to-charge ratios (m/z) of these fragments, the identity of the compound can be determined. The mass spectrum of this compound, for instance, would exhibit characteristic peaks corresponding to the parent ion and its specific fragmentation products.

While specific studies detailing the analysis of this compound in reaction mixtures are not extensively documented in publicly available literature, the principles of its identification using GC-MS can be inferred from the analysis of similar acetals in complex samples like wine. For example, the related compound 1,1-diethoxy-3-methylbutane (B1581008) has been identified in Madeira wine, showcasing the utility of these techniques for acetal analysis in fermented beverages.

The identification of this compound in a hypothetical complex reaction mixture using GC-MS would involve the following steps:

Sample Preparation: The complex mixture would be prepared for injection into the GC. This may involve dilution, extraction, or headspace analysis to isolate the volatile components.

Gas Chromatographic Separation: The prepared sample is injected into the GC, where the components are separated. This compound would elute at a specific retention time, which is dependent on the column and temperature program used.

Mass Spectrometric Detection and Fragmentation: As this compound elutes from the GC column, it is ionized in the mass spectrometer. The resulting molecular ion and its fragments are detected.

Spectral Interpretation and Identification: The resulting mass spectrum is then analyzed. The presence of a molecular ion peak corresponding to the molecular weight of this compound, along with the characteristic fragmentation pattern of acetals, would confirm its identity. Key fragments would likely arise from the loss of methoxy groups and cleavage of the carbon chain.

The following interactive data table illustrates the type of data that would be generated from a GC-MS analysis for the identification of this compound in a complex mixture. The retention time is hypothetical, and the mass-to-charge ratios of the fragments are based on the expected fragmentation patterns of similar acetals.

Retention Time (min)Key Mass-to-Charge Ratios (m/z)Tentative Identification
8.54132, 101, 71, 57, 43This compound

In this representative table, the peak at a retention time of 8.54 minutes is tentatively identified as this compound based on its mass spectrum. The m/z value of 132 would correspond to the molecular ion, while the other values represent characteristic fragments. The analysis of these fragments allows for the confident identification of the compound, even in the presence of many other components in the reaction mixture.

Computational and Theoretical Investigations of 1,1 Dimethoxy 3 Methylbutane

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no available research that predicts the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) or details the conformational preferences of 1,1-dimethoxy-3-methylbutane through computational methods. A conformational analysis would identify the most stable arrangements of the molecule's atoms and the energy differences between them.

Specific computational models detailing the transition states and reaction energy barriers for the hydrolysis of this compound are not present in the current body of scientific literature. This type of modeling is crucial for understanding the kinetics and mechanism of its breakdown in the presence of water. The hydrolysis reaction of this compound with water results in the formation of 3-methylbutanal (B7770604) and two molecules of methanol (B129727). nist.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

There are no published molecular dynamics simulations that investigate the influence of different solvents on the conformational equilibria or the reaction kinetics of this compound. These simulations would offer a microscopic view of how the surrounding solvent molecules affect the molecule's shape and reactivity over time.

A detailed analysis of the intermolecular interactions between this compound and solvent molecules, based on molecular dynamics simulations, has not been reported. Such an analysis would clarify the nature and strength of forces like hydrogen bonds and van der Waals interactions that govern its behavior in solution.

Thermochemical Studies and Data Correlation

Thermochemical investigations into this compound provide fundamental data on its energetic properties, which are crucial for understanding its stability and reactivity. These studies, often combining experimental calorimetry with computational chemistry, allow for the precise determination of key thermodynamic quantities.

Calculation of Enthalpies of Formation and Reaction

The standard enthalpy of formation (ΔfH°) and enthalpy of reaction (ΔrH°) are core thermochemical parameters that quantify the energy stored within a molecule and the heat exchanged during its formation or reaction, respectively. For this compound, these values are critical for assessing the energetic feasibility of its synthesis and other chemical transformations.

Computational methods, alongside experimental data, provide access to these values. The National Institute of Standards and Technology (NIST) Chemistry WebBook reports a specific enthalpy of reaction for this compound. nist.gov The enthalpy of formation at standard conditions has also been documented. chemeo.com These empirically derived values serve as benchmarks for theoretical calculations, which can further elucidate the molecule's energetic landscape.

Table 5.3.1.1: Selected Thermochemical Data for this compound

Parameter Value Units Source
Enthalpy of Formation (gas, ΔfH°gas) -438.96 ± 3.4 kJ/mol Cheméo chemeo.com

Note: The reported enthalpy of reaction corresponds to the hydrolysis of this compound in an aqueous solution.

Predictive Models for Equilibrium Constants and Reaction Feasibility

The synthesis of this compound, an acetal (B89532), typically involves the acid-catalyzed reaction of isovaleraldehyde (B47997) with two equivalents of methanol. This reaction is a reversible equilibrium. wikipedia.orgmasterorganicchemistry.com

Isovaleraldehyde + 2 CH₃OH ⇌ this compound + H₂O

The feasibility and yield of this reaction are governed by the equilibrium constant (Keq), which is related to the standard Gibbs free energy of reaction (ΔrG°). Predictive models for Keq are essential for optimizing reaction conditions. These models are built upon fundamental thermodynamic principles and can incorporate various computational approaches.

The determination of the equilibrium constant can be approached in two primary ways:

Estimation from Gibbs Energy: Calculating the standard Gibbs free energy of reaction (ΔrG°) from the standard energies of formation of the reactants and products. mdpi.com

Experimental Data and Activity Coefficients: Using an experimental equilibrium composition and a thermodynamic model to predict the activity coefficients, which are then used to determine Keq. mdpi.com

For the acetal formation, removing water from the reaction mixture shifts the equilibrium toward the product side, increasing the yield. wikipedia.org Predictive models can simulate the effect of such perturbations, as well as changes in temperature, pressure, and catalyst concentration, thereby predicting the reaction's feasibility and optimizing its outcome. For instance, models like the PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) have been used to predict chemical and phase equilibria in reactive systems, such as esterifications, which share similarities with acetal formation. mdpi.com Such models could be adapted to predict the vapor-liquid or liquid-liquid equilibria that may occur during the synthesis and purification of this compound.

Establishment of Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. libretexts.org These models are built by identifying molecular descriptors—numerical representations of a molecule's physicochemical properties—and relating them to an observable measure of reactivity, such as a reaction rate constant.

For this compound, a QSRR model could be developed to predict its reactivity in various chemical environments, most notably its stability towards hydrolysis. Acetals are stable under neutral or basic conditions but hydrolyze back to the parent aldehyde and alcohol under acidic conditions. masterorganicchemistry.com The rate of this hydrolysis is influenced by the steric and electronic environment around the acetal carbon.

The principal steps in establishing a QSRR for this compound and related acetals would include:

Data Set Selection: Gathering experimental reactivity data (e.g., hydrolysis rate constants) for a series of structurally related acetals.

Descriptor Calculation: Computing a range of theoretical molecular descriptors for each acetal in the series. These could include:

Steric Descriptors: Such as molecular volume or specific parameters quantifying the bulk of the isobutyl group.

Electronic Descriptors: Such as partial atomic charges, dipole moment, or the energies of frontier molecular orbitals (HOMO/LUMO), which reflect the influence of the two methoxy (B1213986) groups.

Model Construction: Using statistical methods, such as multivariate linear regression, to build a mathematical equation linking the descriptors to the observed reactivity. chemrxiv.org The resulting model would take the form:

Reactivity = f(Descriptor₁, Descriptor₂, ...)

Validation: Testing the model's predictive power on a set of compounds not used in its construction. libretexts.org

A successful QSRR model would allow for the rapid in silico prediction of the reactivity of novel acetals without the need for time-consuming experiments, facilitating the design of molecules with tailored stability for applications in synthesis and materials science. chemrxiv.org

Applications and Industrial Significance of 1,1 Dimethoxy 3 Methylbutane in Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

In the landscape of organic chemistry, intermediates are compounds that are formed in one step and then consumed in a subsequent step to create the desired final product. 1,1-Dimethoxy-3-methylbutane functions as a stable intermediate, allowing for the introduction of the 3-methylbutanal (B7770604) moiety into a molecule under controlled conditions. Its utility is particularly noted in multi-step syntheses where direct use of the corresponding aldehyde might lead to unwanted side reactions. coreychem.com Related dimethoxy-containing compounds have been identified as key intermediates in the synthesis of pharmaceuticals, highlighting the industrial importance of this class of molecules. researchgate.net

The primary and most well-established role of this compound is as a protecting group for the aldehyde 3-methylbutanal (isovaleraldehyde). coreychem.com The acetal (B89532) group is chemically robust and stable in the presence of bases, organometallic reagents, and nucleophiles, which would otherwise react with an unprotected aldehyde.

This stability allows chemists to perform various chemical transformations on other parts of a molecule without affecting the aldehyde group. Once the other synthetic steps are complete, the acetal can be easily and cleanly converted back to the original aldehyde. This deprotection is typically achieved through hydrolysis under mild acidic conditions. coreychem.com The specific reaction is as follows:

This compound + H₂O ⇌ 3-Methylbutanal + 2 CH₃OH

This controlled "unmasking" of the aldehyde at a specific point in a synthetic sequence is crucial for achieving high yields and purity in the synthesis of complex target molecules. coreychem.com

Organic building blocks are functionalized molecules that serve as the basic components for the modular construction of more complex molecular structures. this compound and its derivatives fit this description, providing a five-carbon branched chain (isopentyl) skeleton that can be incorporated into larger molecules.

Research has demonstrated the utility of closely related structures in the synthesis of natural products. For instance, 3-hydroxy-3-methyl-1,1-dimethoxybutane, a derivative, has been developed as a stable and accessible reagent for a process called dimethylchromenylation. This reagent has been successfully used to synthesize various complex chromens, including the natural products lonchocarpin and jacareubin. This illustrates how the dimethoxybutane framework acts as a key component for assembling intricate molecular architectures. The development of such modular building blocks simplifies the construction of complex molecules, making them more accessible for applications in medicine and materials science. illinois.edu

The structural motif provided by this compound is relevant in the production of fine chemicals, including active ingredients for pharmaceuticals and agrochemicals. coreychem.com While it may not be a direct part of the final active molecule, it serves as an essential intermediate during the manufacturing process. The acetal structure can be used to introduce specific branched side-chains or to modify properties like molecular solubility during the synthesis of a pharmaceutical ingredient. coreychem.com The synthesis of essential drugs often involves numerous steps where intermediates with protected functional groups are necessary to build the final, complex, and biologically active compound. medihealthpedia.com

Table 1: Key Roles of this compound in Synthesis

Role Function Typical Reaction Condition for Use
Protecting Group Masks the reactive aldehyde group of 3-methylbutanal. Stable under basic and nucleophilic conditions.
Carbonyl Source Regenerates 3-methylbutanal upon deprotection. Mild acid-catalyzed hydrolysis.
Building Block Provides a five-carbon isopentyl skeleton for larger molecules. Used in condensation or coupling reactions.
Synthetic Intermediate Acts as a precursor in multi-step syntheses of fine chemicals. coreychem.com Consumed in subsequent reaction steps.

Utilization as a Selective Solvent and Reagent in Chemical Transformations

While its primary role is as a reactive intermediate, the physical properties of this compound are similar to those of ethers, which are common organic solvents. cymitquimica.com In certain chemical processes, particularly in acetal formation reactions, the alcohol used (in this case, methanol (B129727) to form the dimethoxy acetal) often serves as both the reactant and the reaction solvent. This dual role is a common strategy in industrial applications to ensure the complete conversion of the starting aldehyde by using a large excess of the alcohol. Although not its main application, this compound's ether-like structure makes it soluble in many organic solvents and potentially usable as a co-solvent or reagent in specific, non-aqueous chemical environments where its acetal functionality does not interfere with the desired transformation.

Development of Synthetic Pathways for Value-Added Chemicals

This compound serves as a starting point in synthetic pathways designed to produce more complex, higher-value chemicals. Its function as a building block is central to this application. By incorporating the 3-methylbutane unit into a larger molecule, chemists can create novel compounds with potentially useful properties. The synthesis of natural products like lonchocarpin and jacareubin from a related dimethoxybutane reagent is a clear example of creating significant value from a simpler precursor. These synthetic pathways leverage the stability of the acetal group to construct a complex carbon skeleton before revealing the aldehyde or other functionalities in the final steps, demonstrating an efficient and controlled approach to advanced chemical manufacturing.

Future Research Directions and Perspectives in 1,1 Dimethoxy 3 Methylbutane Chemistry

Innovation in Catalytic Systems for Efficient Synthesis and Transformations

The synthesis of 1,1-dimethoxy-3-methylbutane from isovaleraldehyde (B47997) and methanol (B129727) is a classic acid-catalyzed acetalization reaction. wikipedia.org However, traditional homogeneous acid catalysts can be corrosive, difficult to separate from the reaction mixture, and may lead to side reactions. Future research is poised to focus on the development of innovative catalytic systems that offer enhanced efficiency, selectivity, and recyclability.

Heterogeneous acid catalysts, such as zeolites, ion-exchange resins, and solid-supported acids, represent a promising avenue for research. ymerdigital.com These materials offer the advantage of easy separation and potential for reuse, aligning with the principles of green chemistry. Future investigations could explore the design and synthesis of novel solid acid catalysts with optimized pore structures and acid site densities to maximize the yield of this compound while minimizing the formation of byproducts.

Furthermore, the application of photocatalysis in acetalization reactions is an emerging area of interest. rsc.orgrsc.org Photo-organocatalytic methods, utilizing organic dyes as sensitizers under visible light irradiation, have shown promise for the synthesis of various acetals under mild and neutral conditions. researchgate.netacs.org Research into the adaptability of these photocatalytic systems for the synthesis of this compound could lead to more energy-efficient and environmentally benign production methods.

Biocatalysis, employing enzymes such as lipases or genetically engineered microorganisms, offers another exciting frontier. chemistryjournals.net Enzymatic synthesis can provide high selectivity under mild reaction conditions, reducing the energy consumption and waste generation associated with traditional chemical methods. The exploration of enzymes capable of catalyzing the acetalization of isovaleraldehyde would be a significant step towards a fully sustainable synthesis of this compound.

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

Catalyst TypePotential AdvantagesResearch Focus
Heterogeneous Acid Catalysts Easy separation, reusability, reduced corrosionDevelopment of novel materials with optimized acidity and porosity
Photocatalysts Mild reaction conditions, use of visible light, green chemistryAdaptation of existing photo-organocatalytic systems
Biocatalysts (Enzymes) High selectivity, mild conditions, sustainabilityScreening and engineering of enzymes for isovaleraldehyde acetalization

Exploration of Novel Reaction Pathways and Broader Synthetic Utility

Currently, this compound is primarily utilized as a protecting group for the aldehyde functionality of isovaleraldehyde in multi-step organic synthesis. coreychem.com However, its potential as a versatile building block in the construction of more complex molecules remains largely untapped. Future research should aim to explore novel reaction pathways that expand the synthetic utility of this compound.

One area of exploration is its participation in cascade reactions. Acetaldehyde (B116499) dimethyl acetal (B89532) has been successfully employed as an acetaldehyde surrogate in organocatalytic cascade reactions to construct complex molecular scaffolds. nih.gov Similar strategies could be developed for this compound, where it could serve as a precursor to the corresponding enol ether or other reactive intermediates for use in carbon-carbon bond-forming reactions.

Furthermore, the development of chemoselective transformations of this compound could unlock new synthetic possibilities. For instance, methods for the selective activation of one of the methoxy (B1213986) groups could lead to the formation of mixed acetals or other functionalized derivatives. Additionally, its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could provide rapid access to diverse molecular libraries for applications in drug discovery and materials science.

Integration of Advanced Computational Methodologies for Predictive Chemistry

Advanced computational methodologies, such as Density Functional Theory (DFT), are powerful tools for understanding reaction mechanisms and predicting chemical reactivity. While experimental studies provide invaluable data, computational chemistry can offer insights at the molecular level that are often difficult to obtain through experimentation alone.

Future research should focus on the application of computational methods to the chemistry of this compound. DFT calculations could be employed to elucidate the detailed mechanism of its acid-catalyzed formation and hydrolysis. nist.gov Such studies could help in the rational design of more efficient catalysts by identifying the key electronic and steric factors that govern the reaction.

Moreover, predictive modeling can be used to explore the potential reactivity of this compound in novel, yet to be discovered, chemical transformations. By calculating reaction energies and activation barriers for various hypothetical reaction pathways, computational chemistry can guide experimental efforts towards the most promising avenues for expanding the synthetic utility of this compound. For example, computational studies on the transformation of aldehydes into nitriles and amides during chloramination have provided valuable mechanistic insights that could be extended to acetal chemistry.

Development of Sustainable Processes for Production and Application

The principles of green chemistry and sustainability are becoming increasingly important in the chemical industry. Future research on this compound should prioritize the development of sustainable processes for its production and application, from the sourcing of raw materials to the minimization of waste.

A key focus will be the utilization of renewable feedstocks. Isovaleraldehyde can be derived from the hydroformylation of isobutene, which is typically sourced from fossil fuels. wikipedia.org However, there is growing interest in producing platform chemicals from biomass. rsc.orgmdpi.comnovomof.comoup.com Research into the production of isovaleraldehyde from bio-based sources, such as amino acids or fusel oils, could significantly improve the sustainability profile of this compound. The green synthesis of flavor esters from fusel oil components has already been demonstrated. nih.gov

In addition to renewable feedstocks, the development of energy-efficient and waste-minimizing production processes is crucial. This includes the use of highly efficient and recyclable catalysts, as discussed in section 7.1, as well as the implementation of process intensification techniques, such as continuous flow reactors. The use of green solvents in acetalization reactions is another important consideration. mdpi.com

Table 2: Key Aspects of Sustainable Production of this compound

Sustainability AspectFuture Research Direction
Renewable Feedstocks Production of isovaleraldehyde from biomass-derived sources
Energy Efficiency Development of low-temperature catalytic processes and process intensification
Waste Minimization Use of recyclable catalysts and atom-economical reactions
Green Solvents Exploration of bio-based and less hazardous solvent systems
Life Cycle Assessment Comprehensive environmental impact analysis of different production routes

Investigation of Environmental Chemical Transformations (e.g., Degradation Pathways in abiotic systems)

Understanding the environmental fate of chemical compounds is essential for assessing their potential impact on ecosystems. For this compound, future research should focus on its environmental chemical transformations, particularly its degradation pathways in abiotic systems.

The primary abiotic degradation pathway for acetals in the environment is expected to be hydrolysis, which breaks the acetal down into its constituent aldehyde and alcohol – in this case, isovaleraldehyde and methanol. inchem.org The rate of this hydrolysis is dependent on factors such as pH and temperature. Detailed kinetic studies on the hydrolysis of this compound under a range of environmentally relevant conditions are needed to accurately predict its persistence in aquatic environments.

In addition to hydrolysis, photodegradation could be a relevant environmental transformation pathway, particularly in sunlit surface waters or in the atmosphere. Research should investigate the potential for both direct photolysis and indirect photodegradation, mediated by photochemically produced reactive species such as hydroxyl radicals. While the parent aldehyde, isovaleraldehyde, is known to be a volatile organic compound with potential health implications upon exposure, its environmental degradation pathways are also of interest. nih.gov

A comprehensive understanding of the abiotic degradation of this compound will allow for a more complete assessment of its environmental risk profile and will inform the development of strategies to mitigate any potential adverse effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.